METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C23H25NO7S . This compound is characterized by its benzofuran core, which is substituted with various functional groups, including a butyryl group, an ethoxyphenylsulfonyl group, and a methyl ester group. It has a molecular weight of approximately 459.512 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Butyryl Group: This step often involves acylation reactions using butyryl chloride or butyric anhydride in the presence of a base.
Attachment of the Ethoxyphenylsulfonyl Group: This can be done through sulfonylation reactions using 4-ethoxybenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl group instead of an ethoxy group.
Methyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of METHYL 5-[N-(4-ETHOXYBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H25NO7S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(10-12-18)30-6-2)16-8-13-20-19(14-16)22(15(3)31-20)23(26)29-4/h8-14H,5-7H2,1-4H3 |
InChI Key |
INMWIRLYOWRBDQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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